Nepsilon-(1-Carboxymethyl)-L-lysine-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

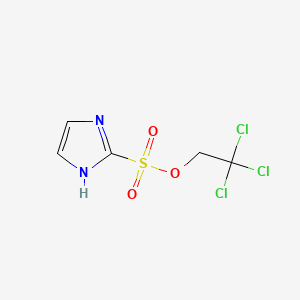

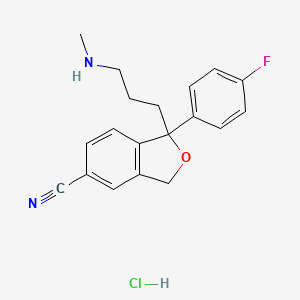

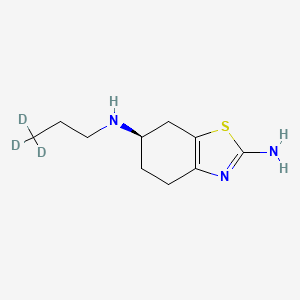

Nepsilon-(1-Carboxymethyl)-L-lysine, also known as CML, is a nonenzymatic chemical modification of lysine residues, which is a result of glycation and oxidation reactions . It is a major immunological epitope detected in the tissue proteins of diabetic patients .

Synthesis Analysis

CML is produced by the oxidative modification of glycated proteins during oxidative stress . It has been observed to be elevated in subjects suffering from a multitude of chronic disease states, and accumulation of these compounds may be related to the pathophysiology of disease progression and aging .Molecular Structure Analysis

The molecular formula of CML is C8 H16 N2 O4 . The IUPAC name is (2S)-2-amino-6-(carboxymethylamino)hexanoic acid .Chemical Reactions Analysis

CML is a stable compound that is a result of glycation and oxidation reactions . It is used to study the impact of glycation on protein-protein interactions and cellular signaling pathways .Physical And Chemical Properties Analysis

CML has a molecular weight of 204.22 . It is stored at room temperature .科学的研究の応用

Chronic Myeloid Leukemia (CML) Research

CML-d4 may be used in research targeting surface markers overexpressing on CML Leukemic Stem Cells (LSCs), such as IL1RAP, CD26, CD44, CD70, and CD123, which have shown a powerful antileukemic effect in preclinical studies .

Nutritional Studies

Studies have measured concentrations of CML and related compounds in plasma and human meals by LC-MS/MS to understand their effects on circulating protein-bound CML and free CML levels in plasma .

Development of Mass Spectroscopy Assays

CML-d4 can be quantified in human serum using LC-MS/MS methods for research purposes, particularly in developing specific and reproducible assays .

Advanced Glycation End Product (AGE) Research

As an AGE, CML-d4 is studied for its role in immunological responses and potential enhancement of cancer stemness in certain cell types . It is also researched for its increase during oxidative stress and its involvement in various pathologies like diabetes, cancer, vascular disease .

作用機序

Target of Action

CML-d4, also known as (2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid or Nepsilon-(1-Carboxymethyl)-L-lysine-d4, is primarily targeted at the BCR-ABL1 oncoprotein . This oncoprotein plays a pivotal role in the pathology, diagnosis, and treatment of Chronic Myeloid Leukemia (CML) . The BCR-ABL1 fusion protein is an optimal target for tyrosine kinase inhibitors (TKIs) that aim for the adenosine triphosphate (ATP) binding site of ABL1 .

Mode of Action

The compound interacts with its targets, particularly the BCR-ABL1 oncoprotein, to inhibit the phosphorylation of the tyrosine residues on substrates . This impedes the downstream signaling effects of the oncogenic protein . Mutations can occur in the atp binding site of abl1, causing resistance by preventing the binding of many of these drugs .

Biochemical Pathways

The presence of the fusion oncogene BCR-ABL1 leads to the clonal expansion of hematopoietic stem cells (HSC) and the pathogenesis of CML . BCR-ABL1 contributes to CML leukemia stem cells (LSCs), identified by survival promotion, the capacity of self-renewal, and differentiation to aberrant hematopoietic subsets and resistance to apoptosis through the activation of various signaling molecules and pathways in downstream of the BCR-ABL protein .

Pharmacokinetics

CML-d4 is a deuterium-labeled compound . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of CML-d4’s action are primarily seen in the inhibition of the BCR-ABL1 oncoprotein . This results in the disruption of the uncontrolled proliferation of myeloid cells, a characteristic feature of CML .

将来の方向性

特性

IUPAC Name |

(2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXSIDPKKIEIMI-WCEGGVOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669796 |

Source

|

| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936233-18-0 |

Source

|

| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

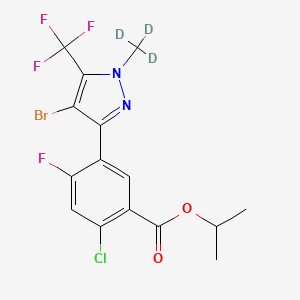

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)